2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride

Übersicht

Beschreibung

2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride is a chemical compound with the molecular formula C7H6ClFO2S . It has an average mass of 208.638 Da and a monoisotopic mass of 207.976105 Da .

Molecular Structure Analysis

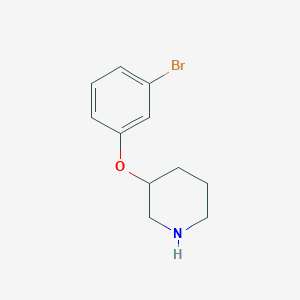

The molecular structure of 2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride consists of a benzene ring with a fluorine atom and a methanesulfonyl group attached to it . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 268.6±28.0 °C at 760 mmHg, and a flash point of 116.2±24.0 °C .Physical And Chemical Properties Analysis

2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride has a density of 1.4±0.1 g/cm3, a boiling point of 268.6±28.0 °C at 760 mmHg, and a flash point of 116.2±24.0 °C . It has a molar refractivity of 45.1±0.4 cm3, a polar surface area of 43 Å2, and a molar volume of 146.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride serves as a key building block in chemical synthesis, particularly in drug development. A scalable process for its preparation from 1,2-dichlorobenzene and methanethiol has been established, demonstrating its utility in the synthesis of various drug candidates. This process is efficient, can be executed on a multikilogram scale, and yields a product with high chemical purity (Meckler & Herr, 2012). Additionally, 2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride reacts with 4-sulfinylated or 4-sulfonylated allenecarboxylates, undergoing electrophilic cyclization or addition reactions, showcasing its versatility in organic synthesis (Ivanov et al., 2014).

Catalysis and Material Science

In material science, the sulfonylation of substituted benzenes using Zn-exchanged zeolites has been explored with methanesulfonyl chloride and benzenesulfonyl chloride as sulfonating agents. This research highlights the potential of 2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride in heterogeneous catalysis, offering insights into the sulfonylation reaction mechanisms and the role of zinc-exchanged zeolites as catalysts (Laidlaw et al., 2002).

Safety And Hazards

2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride is classified as a skin corrosive substance (1B) and can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves should be used .

Eigenschaften

IUPAC Name |

2-fluoro-5-methylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO4S2/c1-14(10,11)5-2-3-6(9)7(4-5)15(8,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRTXBUXYZKKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655587 | |

| Record name | 2-Fluoro-5-(methanesulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride | |

CAS RN |

1744-09-8 | |

| Record name | 2-Fluoro-5-(methanesulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B1438031.png)

![4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438032.png)

![4-[2-(3-Piperidinylmethoxy)ethyl]morpholine](/img/structure/B1438049.png)